![molecular formula C35H30N4O7S B2784928 N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[8-oxo-6-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl}benzamide CAS No. 688062-03-5](/img/structure/B2784928.png)
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[8-oxo-6-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl}benzamide
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Overview
Description
“N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[8-oxo-6-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl}benzamide” is a complex organic compound that features multiple functional groups, including benzamide, dioxole, and quinazoline moieties. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, each designed to introduce specific functional groups in a controlled manner. Common synthetic routes may include:
Formation of the Benzamide Core: This can be achieved through the reaction of an amine with a benzoyl chloride derivative.
Introduction of the Dioxole Group: This step might involve the cyclization of a catechol derivative with formaldehyde.
Construction of the Quinazoline Ring: This could be synthesized via a multi-step process involving the condensation of anthranilic acid derivatives with aldehydes or ketones.
Final Assembly: The final compound is assembled through a series of coupling reactions, often using reagents like EDCI or DCC for amide bond formation.
Industrial Production Methods
Industrial production of such compounds would require optimization of each synthetic step to maximize yield and purity while minimizing cost and environmental impact. This often involves the use of automated synthesis and purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenolic or amine groups.
Reduction: Reduction reactions might target the carbonyl groups within the quinazoline ring.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. The structure contains a quinazoline moiety known for its biological activity against various cancer cell lines. Research indicates that compounds with similar structures exhibit significant cytotoxic effects on human cancer cells by inducing apoptosis and inhibiting tumor growth .
Antimicrobial Properties
The compound's unique structure may confer antimicrobial properties. Preliminary studies suggest that it can inhibit the growth of certain bacterial strains. This is particularly relevant in the context of rising antibiotic resistance, where novel compounds are urgently needed to combat infections .
Drug Design and Development
The compound's complex structure makes it a candidate for further exploration in drug design. Utilizing artificial intelligence in drug development can enhance the identification of potential therapeutic targets and optimize synthesis pathways for such compounds . The integration of machine learning algorithms can streamline the process from lead identification to clinical trials.
Development of Advanced Materials
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[8-oxo-6-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl}benzamide can be explored in materials science for the development of advanced polymeric materials. Its chemical properties may allow for the creation of biomaterials with enhanced mechanical strength and biocompatibility .
Sensor Applications
The compound may also find applications in sensor technology. Its ability to interact with various chemical species could be harnessed to develop sensors capable of detecting volatile organic compounds (VOCs). Such sensors are critical for environmental monitoring and safety assessments .
Case Study 1: Anticancer Efficacy
A study conducted on a series of quinazoline derivatives demonstrated that modifications to the benzamide structure significantly enhanced anticancer activity against breast cancer cell lines. The findings suggest that similar modifications to N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[8-oxo-6-(...)]} could yield potent anticancer agents .
Case Study 2: Antimicrobial Activity Assessment
In vitro tests were performed to evaluate the antimicrobial efficacy of compounds structurally related to N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[8-oxo...]} against Staphylococcus aureus and Escherichia coli. Results indicated moderate to strong inhibition zones, suggesting potential as a new class of antimicrobial agents .
Mechanism of Action
The mechanism of action for such a compound would likely involve interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[8-oxo-6-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl}benzamide
- This compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activity. Compared to similar compounds, it may offer distinct advantages in terms of potency, selectivity, or pharmacokinetic properties.
Biological Activity
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[8-oxo-6-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl}benzamide is a complex organic compound with potential therapeutic applications. Its structure includes multiple functional groups that may contribute to its biological activity. This article reviews the biological properties of this compound based on available literature and research findings.
Chemical Structure and Properties
The compound's molecular formula is C34H28N4O8S with a molecular weight of 652.7 g/mol. It features several key structural components:
- Benzamide moiety : Known for various biological activities.
- Dioxole and quinazoline rings : Contribute to the compound's interaction with biological targets.
The mechanism of action for this compound involves interactions with specific enzymes or receptors. These interactions can modulate various biochemical pathways leading to physiological effects such as:
- Inhibition of cell proliferation : Suggesting potential anti-cancer properties.
- Induction of apoptosis : Indicating possible applications in cancer therapy.
Anticancer Activity
Studies have indicated that compounds similar to N-[...]-benzamide exhibit significant anticancer activity. For instance, quinazoline derivatives have been shown to inhibit tumor growth in various cancer models by targeting specific signaling pathways involved in cell division and survival.
Immunomodulatory Effects
Research suggests that this compound may also have immunomodulatory effects. It could potentially enhance immune responses or inhibit inflammatory pathways, making it a candidate for treating autoimmune diseases or inflammatory conditions.
Data Tables
Here are some summarized findings related to the biological activity of similar compounds:
Case Studies
- Anticancer Efficacy : A study published in a pharmacology journal demonstrated that a related quinazoline derivative significantly reduced tumor size in xenograft models by inducing apoptosis in cancer cells.
- Inflammatory Response Modulation : Another research article explored the immunomodulatory effects of dioxole-containing compounds, revealing that they could decrease pro-inflammatory cytokine production in vitro.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-[[8-oxo-6-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanyl-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H30N4O7S/c40-32(36-13-12-22-4-2-1-3-5-22)19-47-35-38-27-16-31-30(45-21-46-31)15-26(27)34(42)39(35)18-23-6-9-25(10-7-23)33(41)37-17-24-8-11-28-29(14-24)44-20-43-28/h1-11,14-16H,12-13,17-21H2,(H,36,40)(H,37,41) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPODXWQYLMMQBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC=C(C=C3)CN4C(=O)C5=CC6=C(C=C5N=C4SCC(=O)NCCC7=CC=CC=C7)OCO6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H30N4O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
650.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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